molecular formula C16H13NO2S B1605273 6-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid CAS No. 438216-88-7

6-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

Cat. No.: B1605273
CAS No.: 438216-88-7
M. Wt: 283.3 g/mol
InChI Key: PKESNVDYVIHEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with a methyl group at the 6-position and a 5-methylthiophen-2-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound.

    Introduction of the Thiophene Group: The thiophene group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of thiophene is coupled with a halogenated quinoline intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline or thiophene rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions can be facilitated using bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully hydrogenated quinoline or thiophene rings.

Scientific Research Applications

6-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid depends on its specific application:

    Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.

    Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation of the quinoline and thiophene rings, which can facilitate charge transport in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid: Similar structure but lacks the methyl group at the 6-position.

    6-Methylquinoline-4-carboxylic acid: Similar structure but lacks the thiophene group.

    2-(Thiophen-2-yl)quinoline-4-carboxylic acid: Similar structure but lacks the methyl groups.

Uniqueness

6-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is unique due to the presence of both the methyl and thiophene groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a pharmacophore and its electronic properties for materials science applications.

Properties

IUPAC Name

6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-9-3-5-13-11(7-9)12(16(18)19)8-14(17-13)15-6-4-10(2)20-15/h3-8H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKESNVDYVIHEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357080
Record name 6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438216-88-7
Record name 6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Reactant of Route 3
6-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Reactant of Route 4
6-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.